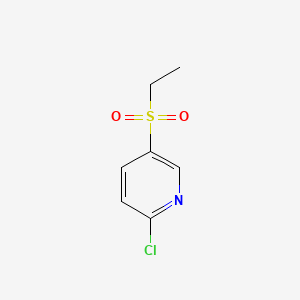

2-Chloro-5-(ethylsulfonyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-ethylsulfonylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2S/c1-2-12(10,11)6-3-4-7(8)9-5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QODYXXLKCFWFJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657949 | |

| Record name | 2-Chloro-5-(ethanesulfonyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206679-92-6 | |

| Record name | 2-Chloro-5-(ethylsulfonyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1206679-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-(ethanesulfonyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 5 Ethylsulfonyl Pyridine and Its Analogs

Precursor Synthesis and Halogenation Strategies

The construction of the 2-chloro-5-(ethylsulfonyl)pyridine scaffold begins with the strategic synthesis and halogenation of pyridine (B92270) precursors. These initial steps are fundamental in establishing the correct substitution pattern on the pyridine ring, which is crucial for subsequent functionalization.

Directed Halogenation of Pyridine Systems

Directing the halogenation of pyridine rings to specific positions is a significant challenge in synthetic chemistry due to the electron-deficient nature of the pyridine nucleus. However, various methods have been developed to achieve regioselective halogenation. One approach involves the metallation of the pyridine ring to direct the introduction of a halogen. For instance, the chemoselective directed metallation of 2-chloropyridine (B119429) can be used to synthesize 2-substituted 3-carbonylated pyridines, taking advantage of the ortho-directing effect of the chlorine atom. rsc.org

Another innovative strategy for 3-selective halogenation of pyridines utilizes Zincke imine intermediates. This method involves a ring-opening, halogenation, and ring-closing sequence. The pyridine is temporarily transformed into a series of reactive alkenes (Zincke imines) that undergo highly regioselective halogenation with N-halosuccinimides under mild conditions. chemrxiv.org This approach is notable for its ability to functionalize complex pyridines and even pharmaceuticals. chemrxiv.org

Synthesis of Halogenated Pyridine Precursors (e.g., 2-chloro-5-bromopyridine, 2-chloro-5-chloromethylpyridine)

The synthesis of di-halogenated pyridines, such as 2-chloro-5-bromopyridine, serves as a versatile starting point for creating diverse pyridine derivatives. One documented method for synthesizing 2-bromo-5-chloropyridine (B189627) involves the diazotization of 2-amino-5-chloropyridine (B124133). chemicalbook.com In this process, 2-amino-5-chloropyridine is treated with bromine in a hydrobromic acid solution, followed by the addition of sodium nitrite. chemicalbook.com The resulting product can be isolated in high yield. chemicalbook.com This di-halogenated scaffold allows for selective reactions at either the 2- or 5-position, opening avenues for creating libraries of pyridine-based compounds. acs.orgnih.govconsensus.app For example, solid-phase synthesis using a 2-chloro-5-bromopyridine scaffold immobilized on polystyrene has been demonstrated to be an effective method for generating pyridine-based libraries through reactions with organometallic reagents. acs.orgnih.govconsensus.appacs.org

The synthesis of 2-chloro-5-chloromethylpyridine is another crucial pathway, as this compound is a key intermediate for various agrochemicals. patsnap.com Several synthetic routes have been established:

From 3-Methylpyridine (B133936): One common approach involves the chlorination of 3-methylpyridine. This can be a one-step process where vaporized 3-methylpyridine is mixed with chlorine and passed through a tubular reactor containing a supported palladium chloride catalyst. patsnap.com Alternatively, a two-step method can be employed where 3-methylpyridine is first reacted with chlorine in water to form 2-chloro-5-methylpyridine, which is then further chlorinated to yield the desired product. scispace.com

From 2-Chloro-5-(hydroxymethyl)pyridine: This precursor can be converted to 2-chloro-5-chloromethylpyridine by reacting it with thionyl chloride in a suitable solvent like 1,2-dichloroethane. prepchem.com

Cyclization Routes: An alternative to the pyridine ring route is the cyclization route. One such method involves the cyclization of intermediates derived from cyclopentadiene (B3395910) and acrolein, which directly produces 2-chloro-5-chloromethylpyridine and avoids some byproducts associated with direct chlorination. google.com

| Precursor | Starting Material(s) | Reagent(s) | Key Features |

| 2-Bromo-5-chloropyridine | 2-Amino-5-chloropyridine | Bromine, Sodium Nitrite, HBr | Diazotization reaction |

| 2-Chloro-5-chloromethylpyridine | 3-Methylpyridine | Chlorine, Supported Palladium Chloride Catalyst | One-step gas-phase reaction |

| 2-Chloro-5-chloromethylpyridine | 3-Methylpyridine | Chlorine, Water | Two-step liquid-phase reaction |

| 2-Chloro-5-chloromethylpyridine | 2-Chloro-5-(hydroxymethyl)pyridine | Thionyl Chloride | Conversion of a hydroxyl group to a chloro group |

| 2-Chloro-5-chloromethylpyridine | Cyclopentadiene, Acrolein | Various (cyclization reagents) | Cyclization to form the pyridine ring |

Installation of the Ethylsulfonyl Moiety

The ethylsulfonyl group is a key functional group in the target molecule. Its introduction is typically achieved through one of two primary strategies: the oxidation of a thioether precursor or a direct sulfonylation reaction.

Oxidation of Thioether Precursors to Sulfones

A widely used and versatile method for synthesizing sulfones is the oxidation of the corresponding thioethers. jchemrev.com This transformation can be accomplished using a variety of oxidizing agents and reaction conditions. jchemrev.com The thioether precursors are often more readily accessible than the final sulfones.

The oxidation process generally proceeds in two stages: the oxidation of the thioether to a sulfoxide, followed by further oxidation to the sulfone. jchemrev.com While the selective oxidation to sulfoxides can be challenging to control, numerous reagents have been developed for the direct and complete oxidation of thioethers to sulfones. jchemrev.com

Hydrogen peroxide is a common and environmentally friendly oxidant for this transformation, often used in conjunction with a catalyst. researchgate.net For instance, heterogeneous catalysts like titanosilicate zeolites can facilitate the oxidation of sulfides to sulfones using hydrogen peroxide, with water being the only byproduct. researchgate.net Electrochemical methods also offer a green and highly selective approach. By controlling the applied potential in a continuous-flow microreactor, thioethers can be efficiently converted to either sulfoxides or sulfones. rsc.org This method tolerates a wide range of functional groups, including other halogens and nitrogen-containing heterocycles. rsc.org The scalability of electrochemical oxidation of thioethers to sulfones has been demonstrated, making it a viable option for industrial applications. researchgate.net

Direct Sulfonylation Approaches

Direct C-H sulfonylation of pyridines offers a more atom-economical route to sulfonylated pyridines, avoiding the need for pre-functionalized starting materials. However, achieving regioselectivity in the direct functionalization of the electron-deficient pyridine ring is a significant challenge. chemistryviews.org

Recent advancements have led to the development of base-mediated C4-selective sulfonylation of pyridines. chemistryviews.orgchemrxiv.org This method involves activating the pyridine with triflic anhydride, followed by the addition of a sulfinic acid salt in the presence of a specific base, such as N-methylpiperidine, which directs the sulfonylation to the C4 position. chemistryviews.orgchemrxiv.org While this demonstrates progress in direct sulfonylation, achieving selectivity at other positions, such as C5, remains an area of active research.

Advanced Synthetic Transformations Involving the Compound and its Scaffolds

The this compound scaffold and its precursors are valuable building blocks for more complex molecules. The reactivity of the chloro and sulfonyl groups, as well as the potential for further functionalization of the pyridine ring, allows for a wide range of advanced synthetic transformations.

For example, the chlorine atom at the 2-position can be displaced by various nucleophiles. In one instance, a Suzuki reaction is used to convert 2-chloro-5-bromopyridine into 2-chloro-5-vinylpyridine (B115529), which is then selectively hydrogenated to 2-chloro-5-ethylpyridine (B134761) using an iridium-containing catalyst. google.com This demonstrates the ability to selectively manipulate one halogen in the presence of another.

The 2-chloro-5-chloromethylpyridine intermediate can be used to synthesize a variety of 2-chloro-5-aminomethylpyridines. This is achieved by reacting 2-chloro-5-trichloromethylpyridine (derived from the chloromethyl intermediate) with an amine and hydrogen in the presence of a hydrogenation catalyst like Raney nickel. googleapis.com

Furthermore, nitropyridine derivatives, which can be synthesized from halogenated pyridines, are versatile intermediates for creating bioactive molecules. mdpi.com The nitro group can be reduced to an amino group, which can then be further modified, or it can activate the ring for nucleophilic substitution of the chlorine atom. mdpi.com

The development of methods for preparing 2-chloro-5-substituted pyridines through cyclization reactions, such as reacting ethylidene amides with dialkylformamide in the presence of a chlorination reagent, further expands the utility of these scaffolds. google.com

Cross-Coupling Reactions (e.g., Negishi, Suzuki) for Pyridine Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon bonds, enabling the derivatization of heterocyclic scaffolds like pyridine. mdpi.com The Suzuki and Negishi reactions are particularly prominent due to their versatility, functional group tolerance, and generally high yields. mdpi.comorgsyn.org

The Suzuki-Miyaura coupling , which pairs an organoboron compound with an organic halide, is widely used for its operational simplicity and the stability and low toxicity of the boron reagents. mdpi.comnih.gov This reaction has been employed in the synthesis of precursors to this compound. For instance, 2-chloro-5-bromopyridine can be reacted with a vinylboronic acid derivative in a Suzuki reaction to produce 2-chloro-5-vinylpyridine. This vinyl intermediate is then hydrogenated in a subsequent step to yield the final ethyl-substituted product. google.com The choice of palladium catalyst and ligands is critical and can influence site-selectivity in dihalogenated pyridines. acs.org The general reactivity order for halides in these couplings is I > Br ≥ OTf >> Cl, a trend that can be exploited for the chemoselective synthesis of polysubstituted pyridines. nih.gov

The Negishi coupling utilizes an organozinc reagent, which can be prepared from the corresponding organolithium or Grignard reagent, or directly from an organic halide. orgsyn.org This reaction is noted for its high reactivity and tolerance of a wide array of functional groups. orgsyn.org A practical, large-scale synthesis of a pyrimidine (B1678525) intermediate, 2-chloro-5-(pyridin-2-yl) pyrimidine, was successfully developed using a Negishi cross-coupling between an in situ prepared 2-pyridylzinc chloride and 5-iodo-2-chloropyrimidine. researchgate.net This process was scaled to the kilogram level without the need for chromatography, demonstrating its industrial viability. researchgate.net The chemoselectivity of the Negishi reaction is also a key advantage; for example, in dihalo-substituted pyridines, the halide at the 2-position is typically more reactive than one at the 3-position, allowing for selective functionalization. orgsyn.org

Table 1: Comparison of Suzuki and Negishi Cross-Coupling Reactions for Pyridine Synthesis

| Feature | Suzuki-Miyaura Coupling | Negishi Coupling |

|---|---|---|

| Organometallic Reagent | Organoboron (e.g., boronic acids, esters) | Organozinc |

| Key Advantages | Reagents are stable, commercially available, and have low toxicity. mdpi.comnih.gov | High reactivity and excellent functional group tolerance. orgsyn.org |

| Typical Substrates | Aryl/heteroaryl halides or triflates. nih.govmdpi.com | Aryl/heteroaryl halides or triflates. orgsyn.org |

| Industrial Application | Widely used in pharmaceutical synthesis. mdpi.com | Demonstrated scalability to kilogram production. researchgate.net |

| Selectivity | Can be tuned with ligands and conditions to achieve site-selectivity. acs.org | Exhibits high chemoselectivity based on halide reactivity. orgsyn.org |

Selective Hydrogenation of Pyridine Derivatives

Selective hydrogenation is a critical transformation in the synthesis of molecules like this compound, particularly for converting an unsaturated side chain, such as a vinyl group, into a saturated one like an ethyl group, without altering other sensitive functional groups. The challenge lies in reducing the target double bond while preserving the chlorine atom and the aromaticity of the pyridine ring.

A patented method for producing 2-chloro-5-ethylpyridine highlights this challenge and provides a solution. google.com The synthesis first creates 2-chloro-5-vinylpyridine via a Suzuki or Wittig reaction. The crucial step is the selective hydrogenation of the vinyl group. google.com When common catalysts like 10% Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) are used, the reaction is unselective, leading to a mixture of products including the desired 2-chloro-5-ethylpyridine, as well as byproducts from dechlorination (3-ethylpyridine) and ring reduction (3-ethyl-piperidine). google.com

To achieve high selectivity, an iridium-based catalyst, specifically 1,5-cyclooctadiene(pyridine)(tricyclohexylphosphine)iridium(I) hexafluorophosphate, is employed. google.com Under atmospheric pressure of hydrogen in methanol, this catalyst selectively reduces the vinyl group to an ethyl group, affording the desired 2-chloro-5-ethylpyridine in high yield and purity (>98% by HPLC) without significant side reactions. google.com This demonstrates the successful application of a specialized catalyst to achieve chemoselectivity in a molecule with multiple reducible sites. google.com While other research focuses on the full reduction of the pyridine ring to piperidine (B6355638) derivatives using various catalysts, the principles of catalyst choice to control reaction outcomes are broadly applicable. mdpi.com

Table 2: Catalyst Performance in the Hydrogenation of 2-Chloro-5-vinylpyridine

| Catalyst | Primary Products | Selectivity | Reference |

|---|---|---|---|

| 10% Pd/C | 3-ethylpyridine, 3-vinylpyridine, 2-chloro-5-ethylpyridine (ratio approx. 2:2:1) | Low | google.com |

| PtO₂ | 3-ethyl-piperidine, 3-vinylpyridine, 2-chloro-5-ethylpyridine (ratio approx. 1:1:2) | Low | google.com |

| [Ir(COD)(Py)(PCy₃)]PF₆ | 2-chloro-5-ethylpyridine (>98% purity) | High | google.com |

Solid-Phase Synthesis Techniques for Scaffold Diversification

Solid-phase synthesis offers a powerful platform for the rapid generation of compound libraries for drug discovery and materials science. By immobilizing a core molecular scaffold onto a polymer support, chemists can perform sequential reactions and easily purify the products by simple filtration, avoiding complex chromatographic separations.

This technique has been successfully applied to pyridine derivatives, using scaffolds like 2-chloro-5-bromopyridine to create diverse libraries. nih.govresearchgate.net In one approach, 2-chloro-5-bromopyridine was anchored to a polystyrene resin through a traceless silicon linker introduced at the C-4 position. nih.govconsensus.app This immobilized scaffold proved effective for subsequent, selective reactions with various organometallic reagents, demonstrating a viable route to new pyridine-based synthons and chromophores. nih.govresearchgate.net The solid-phase methodology allows for the systematic modification of the pyridine ring, enabling the exploration of structure-activity relationships.

One-Pot and Large-Scale Synthesis Methodologies

Efficiency and scalability are paramount in chemical synthesis, particularly for the industrial production of pharmaceuticals and other high-value chemicals. One-pot reactions, where multiple reaction steps are conducted in a single vessel without isolating intermediates, and processes designed for large-scale production address these needs by saving time, resources, and reducing waste.

Methodologies applicable to the synthesis of 2-chloro-5-substituted pyridines have been developed with scalability in mind. A patented method describes the preparation of 2-chloro-5-substituted pyridines from an ethylidene amide compound and dialkyl methanamide. google.com This process is designed for industrial application, featuring low energy consumption and continuous removal of the product from the reaction system, which drives the reaction to completion and simplifies purification. google.com

Furthermore, cross-coupling reactions, which are fundamental to building the pyridine core, have been optimized for scale. A Negishi coupling to produce a key intermediate for a selective PDE-V inhibitor was successfully scaled to the kilogram level. researchgate.net This was achieved by developing a convenient purification method that eliminated the need for column chromatography, a common bottleneck in large-scale operations. researchgate.net

One-pot procedures have also been developed for the efficient assembly of polysubstituted pyridines. By modifying the classic Bohlmann-Rahtz reaction, a one-pot, three-component cyclocondensation process can generate a library of pyridines with total control of regiochemistry in good yields. core.ac.uk This approach combines a 1,3-dicarbonyl compound, ammonia, and an alkynone in a single step, showcasing the elegance and efficiency of one-pot methodologies for constructing complex heterocyclic systems. core.ac.uk

Reactivity and Mechanistic Investigations of 2 Chloro 5 Ethylsulfonyl Pyridine

Nucleophilic Substitution Reactions at the Pyridine (B92270) Ring

The pyridine ring in 2-Chloro-5-(ethylsulfonyl)pyridine is activated towards nucleophilic aromatic substitution (SNAr) due to the combined electron-withdrawing effects of the ring nitrogen and the chloro and ethylsulfonyl substituents. These groups create electron-deficient carbon centers, particularly at the C2 and C6 positions, making them susceptible to attack by nucleophiles.

The chlorine atom at the C2 position is the primary site for nucleophilic attack. This is a well-established reactivity pattern for 2-halopyridines, especially when an electron-withdrawing group is present at the para-position (C5). nih.gov The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate formed by the addition of the nucleophile to the aromatic ring. researchgate.net The stability of this intermediate is a key factor in determining the reaction rate.

The presence of the strongly electron-withdrawing ethylsulfonyl group at the C5 position significantly enhances the rate of nucleophilic substitution at C2 by stabilizing the negative charge in the Meisenheimer intermediate. nih.gov A variety of nucleophiles can displace the chloride, including amines, thiols, and alkoxides.

For instance, the reaction with amines, such as in the synthesis of 2-amino-5-(ethylsulfonyl)pyridine, is a common transformation. While specific conditions for this compound are not widely published, analogous reactions with 2-chloropyridines bearing other electron-wthdrawing groups at the 5-position proceed under relatively mild conditions. nih.gov Similarly, the reaction with thiols, like sodium thiomethoxide, is expected to readily occur to form the corresponding 2-thioether derivative. ajrconline.org

| Nucleophile | Product | Expected Reactivity |

| Amines (e.g., NH₃, RNH₂) | 2-Amino-5-(ethylsulfonyl)pyridines | High, facilitated by the electron-withdrawing sulfonyl group. |

| Thiols (e.g., RSH) | 2-(Alkylthio)-5-(ethylsulfonyl)pyridines | High, thiols are effective nucleophiles for SNAr on pyridines. |

| Alkoxides (e.g., RO⁻) | 2-Alkoxy-5-(ethylsulfonyl)pyridines | Moderate to high, depending on the alkoxide and reaction conditions. |

This table presents expected reactivities based on general principles of SNAr reactions on activated pyridines.

The ethylsulfonyl group is generally a stable moiety. However, under certain conditions, it can act as a leaving group in nucleophilic substitution reactions. Studies on related 2-sulfonylpyridines have shown that the sulfonyl group can be displaced by strong nucleophiles. acs.org In some systems, particularly in the pyrimidine (B1678525) series, sulfonyl groups have been found to be even better leaving groups than halogens in SNAr reactions.

The reactivity of the sulfonyl group as a leaving group in this compound has not been extensively documented. It is likely that the displacement of the chlorine atom is the kinetically favored process under most nucleophilic conditions.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution on the pyridine ring is generally disfavored due to the electron-deficient nature of the ring, which is further exacerbated by the chloro and ethylsulfonyl substituents. The nitrogen atom is prone to protonation or coordination with Lewis acids, which further deactivates the ring towards electrophilic attack.

When forced to react, electrophilic substitution on pyridine typically occurs at the C3 or C5 positions. In the case of this compound, the directing effects of the existing substituents must be considered. Both the chloro and ethylsulfonyl groups are deactivating and meta-directing. Therefore, any electrophilic substitution would be expected to occur at the C3 position, which is meta to both the C2-chloro and C5-ethylsulfonyl groups. However, such reactions would likely require harsh conditions and may result in low yields. Common electrophilic substitution reactions like nitration and sulfonation are expected to be challenging. quora.com

Redox Chemistry Involving the Sulfonyl and Pyridine Moieties

The electrochemical behavior of this compound is influenced by both the pyridine ring and the ethylsulfonyl group. The pyridine moiety can undergo reduction, while the sulfonyl group can be either reduced or oxidized.

Conversely, the sulfur atom in the ethylsulfonyl group is in its highest oxidation state (+6) and therefore cannot be further oxidized. The pyridine ring itself is also generally resistant to oxidation. However, electrochemical oxidation of related thioethers to sulfones is a known transformation, highlighting the stability of the sulfonyl group to further oxidation. tue.nl

Rearrangement Reactions and Intermolecular Transformations

Aryl sulfones are known to participate in a class of reactions known as the Truce-Smiles rearrangement. wikipedia.orglakeheadu.cacdnsciencepub.com This reaction involves an intramolecular nucleophilic aromatic substitution where a carbanion attacks the aromatic ring, leading to the migration of the aryl group. For a 2-pyridyl sulfone derivative, this could potentially lead to the formation of a new carbon-carbon bond. cdnsciencepub.com The Truce-Smiles rearrangement typically requires a strong base to generate the carbanion. wikipedia.org

While there are no specific reports of this compound undergoing a Truce-Smiles rearrangement, its structural features make it a potential candidate for such transformations under appropriate basic conditions.

Detailed Kinetic and Mechanistic Studies

Detailed kinetic and mechanistic studies specifically on this compound are scarce. However, extensive research on the SNAr reactions of other substituted 2-chloropyridines provides a framework for understanding its reactivity.

The kinetics of the displacement of the chlorine atom are expected to follow a second-order rate law, being first order in both the pyridine substrate and the nucleophile. The reaction rate is highly dependent on the nature of the nucleophile, the solvent, and the temperature. The presence of the electron-withdrawing ethylsulfonyl group at the C5 position is predicted to significantly accelerate the reaction compared to unsubstituted 2-chloropyridine (B119429). nih.gov

Kinetic studies on similar systems have quantified the effect of substituents on the rate of SNAr reactions. For example, a Hammett plot for the reaction of a series of 5-substituted-2-chloropyridines with benzyl (B1604629) alcohol showed a strong correlation, with electron-withdrawing groups leading to a significant rate enhancement. rsc.org

| Parameter | Expected Influence on Reaction Rate | Rationale |

| Nucleophile Strength | Increased rate with stronger nucleophiles | A more potent nucleophile will attack the electron-deficient C2 carbon more readily. |

| Solvent Polarity | Rate enhancement in polar aprotic solvents | These solvents can solvate the cation but not the nucleophile, increasing its effective strength. |

| Temperature | Increased rate at higher temperatures | Provides the necessary activation energy for the reaction to proceed. |

This table outlines the expected kinetic trends for the nucleophilic substitution of this compound based on established mechanistic principles of SNAr reactions.

Advanced Spectroscopic and Structural Elucidation of the Compound and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2-Chloro-5-(ethylsulfonyl)pyridine and its derivatives, both ¹H and ¹³C NMR are instrumental.

In the ¹H NMR spectrum of a derivative, 2-chloro-5-(5-(6-chloro-3-(ethylsulfonyl)pyridin-2-yl)-1,2,4-oxadiazol-3-yl)-N-phenylbenzamide, the ethylsulfonyl group protons exhibit characteristic signals. The methylene (B1212753) protons (-CH₂) of the ethyl group appear as a quartet at approximately 3.78 ppm, while the methyl protons (-CH₃) present as a triplet at around 1.26 ppm. mdpi.com The protons on the pyridine (B92270) ring are observed in the aromatic region, with their specific chemical shifts and coupling constants being influenced by the positions of the chloro and ethylsulfonyl substituents. For instance, in a related pyridine derivative, the proton at the 6-position of the pyridine ring appears as a doublet of doublets. unl.pt

The ¹³C NMR spectrum provides further confirmation of the carbon framework. For the aforementioned derivative, the carbon atoms of the ethylsulfonyl group resonate at approximately 50.37 ppm for the methylene carbon and 6.64 ppm for the methyl carbon. mdpi.com The carbon atoms of the pyridine ring also show distinct signals, with their chemical shifts indicating the electronic effects of the substituents. mdpi.comresearchgate.net For example, the carbon atom bonded to the chlorine (C-2) in a similar 2-chloropyridine (B119429) structure is typically found at a specific chemical shift. chemicalbook.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a this compound Derivative mdpi.com

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| -CH₂- (Ethyl) | 3.78 (q) | 50.37 |

| -CH₃ (Ethyl) | 1.26 (t) | 6.64 |

| Pyridine Ring | 8.61-7.85 | 154.63, 142.95, 142.22, 124.07 |

| Phenyl & Benzamide Rings | 8.23-7.13 | 171.62, 166.81, 163.79, 138.64, 137.80, 135.62, 133.90, 131.16, 129.50, 128.82, 127.36, 124.27, 119.71 |

Note: The data presented is for 2-chloro-5-(5-(6-chloro-3-(ethylsulfonyl)pyridin-2-yl)-1,2,4-oxadiazol-3-yl)-N-phenylbenzamide, a complex derivative. The exact chemical shifts for this compound may vary but will follow similar patterns.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) is crucial for confirming its molecular formula, C₇H₈ClNO₂S. uni.lu

The calculated monoisotopic mass for the protonated molecule [M+H]⁺ of this compound is 206.00371 m/z. uni.lu Experimental HRMS data for derivatives of this compound have shown excellent agreement between the calculated and found mass-to-charge ratios, often with errors of less than 5 ppm, which provides strong evidence for the proposed molecular formula. mdpi.com

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), reveals characteristic fragmentation patterns that help to piece together the molecular structure. For instance, in the mass spectrum of a related tetrazole derivative, the initial loss of a nitrogen molecule (N₂) from the protonated molecule is a common fragmentation pathway. mdpi.com For this compound, one might expect to observe fragmentation patterns corresponding to the loss of the ethyl group, the sulfonyl group, or the chlorine atom.

Table 2: Predicted Collision Cross Section (CCS) Values for Adducts of this compound uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 206.00371 | 137.1 |

| [M+Na]⁺ | 227.98565 | 147.9 |

| [M-H]⁻ | 203.98915 | 140.4 |

| [M+NH₄]⁺ | 223.03025 | 156.6 |

| [M+K]⁺ | 243.95959 | 143.8 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is invaluable for identifying the functional groups present in a molecule. For this compound, these methods can confirm the presence of the key sulfonyl group and the substituted pyridine ring.

The ethylsulfonyl group (-SO₂C₂H₅) exhibits characteristic strong absorption bands in the IR spectrum. The asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. nih.gov For example, in a similar compound, 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine, these peaks appear at 1350 cm⁻¹ and 1160 cm⁻¹. The presence of these strong bands provides clear evidence for the sulfonyl functional group.

The pyridine ring also has a series of characteristic vibrations. Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. smolecule.com Ring stretching vibrations (C=C and C=N) are expected in the 1600-1400 cm⁻¹ range. The substitution pattern on the pyridine ring influences the exact positions and intensities of these bands.

Raman spectroscopy provides complementary information to IR spectroscopy. In a study of a related benzoxazole (B165842) derivative containing an ethylsulfonyl group, both FT-IR and FT-Raman spectra were used to analyze the vibrational modes. nih.gov The presence of CH₂, SO₂, and CH₃ modes in the Raman spectrum can provide insights into the molecule's orientation and interactions. nih.gov

Table 3: Characteristic Infrared Absorption Frequencies for Functional Groups in Sulfonyl-Substituted Pyridines nih.gov

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| -SO₂- | Asymmetric Stretch | 1350 - 1300 |

| -SO₂- | Symmetric Stretch | 1160 - 1120 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Pyridine Ring | C=C, C=N Stretch | 1600 - 1400 |

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and torsional angles, offering a detailed picture of the molecule's conformation in the solid state. For derivatives of this compound, X-ray crystallography can elucidate the spatial relationship between the pyridine ring and the ethylsulfonyl group.

In a study of the crystal structure of 2-Chloro-5-(chloromethyl)pyridine (B46043), a closely related compound, the molecule was found to be nearly planar. researchgate.net The crystal packing was stabilized by weak C-H···N intermolecular hydrogen bonds, which formed dimers. researchgate.net Similar intermolecular interactions could be expected in the crystal structure of this compound, potentially influencing its physical properties.

For more complex derivatives, such as 2-chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl)benzamide, X-ray powder diffraction (XRPD) has been used to characterize different crystalline forms (polymorphs). google.com Each polymorph exhibits a unique XRPD pattern, defined by a set of diffraction angles (2θ°). google.com This highlights the importance of solid-state characterization for pharmaceutical applications.

Multi-Technique Cross-Validation in Structural Characterization

The most robust structural characterization of this compound and its derivatives relies on the integration of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined application allows for cross-validation of the results, leading to a comprehensive and unambiguous structural assignment.

For example, the molecular formula determined by HRMS can be corroborated by the integration values in ¹H NMR and the number of signals in ¹³C NMR. The functional groups identified by IR and Raman spectroscopy must be consistent with the fragments observed in the mass spectrum and the chemical shifts in the NMR spectra. Finally, the solid-state conformation determined by X-ray crystallography should be consistent with the through-space interactions that can be inferred from 2D NMR experiments like NOESY.

In the characterization of complex derivatives, it is standard practice to report data from multiple techniques, such as ¹H NMR, ¹³C NMR, and HRMS, to provide a complete and well-supported structural proof. mdpi.com This multi-technique approach ensures the accuracy and reliability of the structural elucidation.

Computational Chemistry and Theoretical Modeling of 2 Chloro 5 Ethylsulfonyl Pyridine

Electronic Structure Calculations (e.g., HOMO-LUMO Analysis, Charge Distribution)

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Chloro-5-(ethylsulfonyl)pyridine, methods like Density Functional Theory (DFT) are employed to determine its electron distribution and orbital energies.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is a key indicator of a molecule's kinetic stability and chemical reactivity. core.ac.uk A smaller energy gap suggests higher reactivity and a greater potential for electron transfer interactions. tandfonline.com

In this compound, the electron-withdrawing nature of both the chlorine atom and the ethylsulfonyl group is expected to lower the energy of the LUMO, making the molecule a good electron acceptor. The HOMO is anticipated to be distributed primarily over the pyridine (B92270) ring. Computational studies on analogous compounds, such as 5-ethylsulfonyl-indazole derivatives, show the LUMO orbital distribution is primarily over the core ring structure and the sulfonyl group, identifying these as electron-accepting regions. tandfonline.com A similar distribution is expected for this compound.

Interactive Data Table: Illustrative Frontier Orbital Energies for Related Pyridine Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Pyridine (Reference) | -6.78 | -0.54 | 6.24 |

| 2-Chloropyridine (B119429) | -7.02 | -0.98 | 6.04 |

| 5-Nitropyridine | -7.65 | -2.45 | 5.20 |

| Phenyl-Substituted Pyridine Derivative | -6.21 | -1.70 | 4.51 |

Note: This table presents typical values for related compounds to illustrate the concept; specific experimental or calculated values for this compound are not available in the cited literature.

Charge Distribution: A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It identifies electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions, which are critical for understanding intermolecular interactions. tandfonline.com For this compound, the most electron-rich (negative) regions are expected around the oxygen atoms of the sulfonyl group and the nitrogen atom of the pyridine ring, making them likely sites for hydrogen bond acceptance. The hydrogen atoms of the ethyl group and the regions near the chlorine and sulfur atoms would exhibit a more positive potential, indicating electrophilic character.

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms by modeling the potential energy surface of a reaction. This involves identifying reactants, products, intermediates, and, most importantly, transition states.

For this compound, a key reaction of interest is nucleophilic aromatic substitution (SNAr), where the chlorine atom at the C2 position is displaced by a nucleophile. The ethylsulfonyl group at the C5 position is a strong electron-withdrawing group, which activates the pyridine ring towards such attacks.

Transition State Analysis: Using DFT calculations, the geometry and energy of the transition state for the SNAr reaction can be determined. This involves locating the highest point on the minimum energy pathway connecting the reactants to the Meisenheimer complex (the intermediate). The activation energy (the energy difference between the reactants and the transition state) can then be calculated, providing a quantitative measure of the reaction rate. Studies on the reactivity of 2-chloropyridines confirm that electron-withdrawing substituents significantly enhance the rate of nucleophilic substitution. researchgate.net The reaction is generally faster with stronger nucleophiles and at a higher pH, which increases the concentration of the nucleophilic species. acs.orgsoton.ac.uk

Conformational Analysis and Molecular Dynamics Simulations

Conformational Analysis: The flexibility of this compound is primarily due to the rotation around the C-S and S-C bonds of the ethylsulfonyl group. Conformational analysis, often performed through potential energy surface (PES) scans, helps identify the most stable conformer (the geometry with the lowest energy). wu.ac.th By systematically rotating the dihedral angles associated with the ethyl group, a global minimum energy structure can be found, which is essential for accurate subsequent calculations. wu.ac.th

Molecular Dynamics (MD) Simulations: MD simulations provide a time-dependent view of the molecule's behavior, offering insights into its dynamics and interactions with its environment (e.g., a solvent). researchgate.net An MD simulation of this compound in a solvent like water or DMSO would reveal the stability of its conformation, the flexibility of the ethylsulfonyl side chain, and the formation and lifetime of intermolecular hydrogen bonds between the sulfonyl oxygens or pyridine nitrogen and solvent molecules. nih.gov Such simulations are crucial for understanding how the molecule behaves in a realistic biological or chemical system.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic data, which is invaluable for structure verification and interpretation of experimental spectra.

NMR Chemical Shifts: The prediction of 1H and 13C NMR chemical shifts is typically performed using the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. liverpool.ac.uk The calculated chemical shifts are influenced by the electron density around each nucleus. For this compound, the electron-withdrawing effects of the chloro and ethylsulfonyl groups would cause the pyridine ring protons and carbons to resonate at a lower field (higher ppm) compared to unsubstituted pyridine. Modifications to computational models can even enable the prediction of shifts in different solvents, such as DMSO. liverpool.ac.uk

Interactive Data Table: Illustrative Predicted 1H NMR Chemical Shifts (ppm)

| Proton Position | Predicted Shift (ppm) | Multiplicity |

| H3 | 8.25 | d |

| H4 | 7.80 | dd |

| H6 | 8.90 | d |

| -CH2- | 3.40 | q |

| -CH3 | 1.35 | t |

Note: These are hypothetical values based on established substituent effects on the pyridine ring and are for illustrative purposes only.

Vibrational Frequencies: Theoretical calculations of vibrational frequencies using DFT can predict the positions of major bands in the Infrared (IR) and Raman spectra. researchgate.net A frequency calculation must be performed on an optimized geometry. wu.ac.th Key predicted vibrational modes for this compound would include:

SO2 stretching: Strong asymmetric and symmetric stretching bands, typically in the 1350-1300 cm-1 and 1160-1120 cm-1 regions, respectively.

Pyridine ring stretching: Multiple bands in the 1600-1400 cm-1 region.

C-Cl stretching: A band typically found in the 800-600 cm-1 region.

C-H stretching: Aromatic C-H stretches above 3000 cm-1 and aliphatic C-H stretches from the ethyl group just below 3000 cm-1.

Quantum Chemical Studies of Substituent Effects on Reactivity

Quantum chemical studies allow for a systematic investigation of how different substituents affect the reactivity of the pyridine ring. By calculating various electronic descriptors for a series of related molecules, a quantitative structure-activity relationship (QSAR) can be established.

For this compound, the two key substituents are the chloro group at the 2-position and the ethylsulfonyl group at the 5-position.

2-Chloro Group: This group is inductively electron-withdrawing and serves as a leaving group in SNAr reactions. Its reactivity is modulated by other substituents on the ring.

5-Ethylsulfonyl Group: This is a powerful electron-withdrawing group through both inductive (-I) and mesomeric (-M) effects. Its presence significantly lowers the electron density of the pyridine ring, particularly at the ortho (C4, C6) and para (C2) positions. This deactivation makes the ring more electrophilic and greatly accelerates the rate of nucleophilic attack at the C2 position. acs.orgsoton.ac.uk

Computational studies comparing the reactivity of 2-sulfonylpyrimidines with different substituents at the 5-position have shown that strong electron-withdrawing groups (like -NO2) can increase the reaction rate by several orders of magnitude compared to an unsubstituted ring. acs.orgsoton.ac.uk Conversely, electron-donating groups (-NH2, -OCH3) can completely halt the reaction. acs.org This demonstrates the profound impact of substituents on the electronic properties and reactivity of the heterocyclic core, a principle that is central to the chemical behavior of this compound.

Applications in Organic Synthesis and Materials Science

Role as a Versatile Synthetic Building Block.a2bchem.comcymitquimica.com

The strategic placement of the chloro and ethylsulfonyl groups on the pyridine (B92270) ring endows 2-chloro-5-(ethylsulfonyl)pyridine with a high degree of reactivity and selectivity, establishing it as a versatile building block in synthetic organic chemistry. a2bchem.comcymitquimica.com The chlorine atom at the 2-position is susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups. Simultaneously, the ethylsulfonyl group at the 5-position influences the reactivity of the pyridine ring and can be a site for further chemical modification.

Precursor for Complex Heterocyclic Scaffolds.acs.orgnih.gov

The reactivity of this compound makes it an excellent starting material for the construction of more complex heterocyclic systems. acs.orgnih.gov For instance, related pyridine derivatives, such as 5-chloro-3-fluoro-2-(methylsulfonyl)pyridine, have been utilized in the regioselective synthesis of 2,3,5-trisubstituted pyridines. acs.orgnih.gov This highlights the potential of such building blocks to be derivatized at multiple positions to create intricate molecular architectures. acs.orgnih.gov These complex scaffolds are often found in medicinally important compounds and other functional organic molecules.

Intermediate in Multi-Step Organic Syntheses.evitachem.com

Due to its functional group tolerance and predictable reactivity, this compound serves as a crucial intermediate in various multi-step synthetic sequences. evitachem.com A key precursor in many of these syntheses is 2-chloro-5-methylpyridine, which can be transformed into a variety of derivatives, underscoring the importance of the 2-chloro-5-substituted pyridine framework. evitachem.com For example, the synthesis of 2-chloro-5-ethylpyridine (B134761) often proceeds through a 2-chloro-5-vinylpyridine (B115529) intermediate, which is then selectively hydrogenated. google.com This demonstrates the utility of the chloro-substituted pyridine core in building more elaborate structures step-by-step.

Utility in Agrochemical Compound Development as a Synthetic Target.evitachem.comgoogle.com

The pyridine moiety is a common feature in many agrochemical compounds. This compound and its derivatives are important synthetic targets in the development of new pesticides and herbicides. For example, 2-chloro-5-trifluoromethylpyridine is a key intermediate in the production of efficient herbicides like fluazifop (B150276) and the fungicide fluazinam. google.com Similarly, 2-chloro-5-chloromethylpyridine is a crucial intermediate for insecticides such as imidacloprid (B1192907) and acetamiprid. patsnap.com The structural motifs derived from these building blocks contribute to the biological activity of the final agrochemical products.

Applications in the Synthesis of Functional Organic Materials (e.g., fluorinated heterocycles for electronic materials)

The incorporation of fluorine atoms into organic molecules can significantly alter their electronic properties, making them suitable for applications in materials science. While direct applications of this compound in this area are still emerging, the synthesis of related fluorinated heterocycles points to its potential. For instance, 2-chloro-5-trifluoromethylpyridine is a vital intermediate for creating fluorinated compounds with applications in various industries. google.com The development of synthetic methods for such molecules is driven by the demand for novel materials with specific electronic and photophysical properties.

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Routes

The pursuit of green and sustainable chemistry offers a significant avenue for research in the synthesis of 2-Chloro-5-(ethylsulfonyl)pyridine. Current synthetic methods, while effective, may involve multi-step processes, the use of hazardous reagents, or the generation of considerable waste. Future research should prioritize the development of more atom-economical and environmentally benign synthetic strategies.

One promising approach involves the application of green chemistry metrics, such as the E-factor and reaction mass efficiency (RME), to evaluate and optimize existing synthetic pathways. For instance, a study on the synthesis of a related compound, 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine, highlighted the benefits of using hydrogen peroxide as an oxidizing agent, which is considered a highly atom-economic and solvent-free oxidation method. orientjchem.org The E-factor for the oxidation step in this synthesis was found to be very low at 3.2, indicating minimal waste generation. orientjchem.org Similar principles could be applied to the synthesis of this compound to reduce its environmental footprint.

| Metric | Description | Potential for Improvement in this compound Synthesis |

| Atom Economy (AE) | The measure of the amount of starting materials that end up in the final product. | Developing reactions with fewer byproducts. |

| Reaction Mass Efficiency (RME) | The ratio of the mass of the desired product to the total mass of reactants. | Optimizing stoichiometry and reducing excess reagents. |

| E-Factor | The ratio of the mass of waste generated to the mass of the desired product. | Utilizing greener solvents and catalysts to minimize waste. |

Exploration of Novel Reactivity and Catalytic Transformations

The reactivity of the this compound molecule is largely dictated by the presence of the chloro and ethylsulfonyl groups on the pyridine (B92270) ring. The electron-withdrawing nature of these substituents makes the pyridine ring susceptible to nucleophilic substitution reactions. While this reactivity is utilized in its current applications, there is considerable scope for exploring novel transformations and catalytic applications.

Future research could focus on leveraging the unique electronic properties of this compound to develop new catalytic cycles. For instance, the development of novel catalysts for cross-coupling reactions, such as Suzuki or Negishi couplings, could enable the efficient synthesis of a wider range of derivatives. A practical and scalable synthesis of 2-chloro-5-(pyridin-2-yl) pyrimidine (B1678525) was developed using a Negishi cross-coupling reaction, demonstrating the potential of such methods for related chloro-pyridine compounds. researchgate.net

Furthermore, the sulfonyl group itself can participate in or influence a variety of chemical reactions. Investigating the catalytic potential of metal complexes featuring this compound as a ligand could open up new areas of catalysis. The development of visible light-mediated copper-catalyzed reactions for the synthesis of substituted imidazo[1,2-α]pyridines showcases the potential for innovative catalytic systems in pyridine chemistry. rsc.org Applying such novel catalytic methods to this compound could lead to the discovery of unprecedented chemical transformations.

Advanced In Silico Design and Optimization of Derivatives

Computational chemistry and in silico design represent a powerful and largely untapped resource for the exploration of this compound derivatives. These methods can be used to predict the properties of novel compounds, thereby guiding synthetic efforts towards molecules with desired characteristics.

Future research should involve the use of techniques like Density Functional Theory (DFT) and molecular docking to design and screen virtual libraries of this compound derivatives. nih.govnih.gov For example, in silico studies on other pyridine derivatives have been used to establish the geometry of the compounds and to correlate their structural features with their biological or chemical activity. nih.gov A similar approach could be used to identify derivatives of this compound with enhanced properties for specific applications.

Moreover, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling can be employed to predict the pharmacokinetic and toxicological properties of new derivatives at an early stage of development. jneonatalsurg.comresearchgate.net This can help to minimize the failure rate of new compounds in later stages of research and development. The synthesis and in silico screening of a library of 5-(Ethylsulfonyl)-2-methoxyaniline derivatives has been reported, indicating the feasibility of such an approach for related compounds. beilstein-journals.org

| Computational Technique | Application for this compound |

| Density Functional Theory (DFT) | To calculate the electronic structure and predict reactivity of derivatives. |

| Molecular Docking | To predict the binding affinity of derivatives to specific biological targets. nih.gov |

| ADMET Profiling | To predict the pharmacokinetic and toxicity properties of new derivatives. jneonatalsurg.comresearchgate.net |

Integration with Flow Chemistry and Automated Synthesis Techniques

The integration of flow chemistry and automated synthesis techniques offers a transformative approach to the production of this compound and its derivatives. These technologies can provide significant advantages over traditional batch processing, including improved reaction control, enhanced safety, and greater scalability.

Future research should focus on developing continuous-flow processes for the key steps in the synthesis of this compound. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. For instance, a study on the synthesis of novel 2-chloro-5-(chloromethyl)pyridine (B46043) derivatives utilized a flow reactor for a continuous and efficient reaction.

The use of microreactors can be particularly beneficial for reactions that are highly exothermic or involve hazardous reagents, as the high surface-area-to-volume ratio allows for efficient heat transfer and mixing. This can lead to safer and more controlled reaction conditions. Furthermore, the integration of online monitoring techniques, such as FT-IR, can provide real-time data on reaction progress, allowing for rapid optimization and control.

Structural Modifications for Enhanced Chemical Properties

Systematic structural modifications of this compound can lead to derivatives with enhanced chemical properties, making them more suitable for a wider range of applications. Future research in this area should focus on targeted modifications to improve properties such as solubility, stability, and reactivity.

For example, the introduction of polar functional groups, such as hydroxyl or amino groups, could improve the aqueous solubility of the compound, which is often a desirable property for pharmaceutical and biological applications. A review on improving solubility via structural modification highlights tactics such as introducing solubilizing appendages or modifying the core template to increase polarity. researchgate.net

The stability of the compound could also be enhanced by modifying its structure. For instance, replacing the chlorine atom with a more stable group could improve the compound's shelf life and its compatibility with a wider range of reaction conditions. Research on 2-sulfonylpyrimidines has shown that fine-tuning the heterocyclic core and the exocyclic leaving group can predictably modulate reactivity and stability. acs.org

Q & A

Q. What are the common synthetic routes for 2-Chloro-5-(ethylsulfonyl)pyridine, and how do reaction conditions influence yield and purity?

The synthesis of halogenated pyridine derivatives typically involves sequential functionalization. For this compound:

- Chlorination : Pyridine precursors are chlorinated at the 2-position using reagents like POCl₃ or SOCl₂ under reflux conditions. Temperature control (80–120°C) is critical to avoid side reactions .

- Sulfonation : The 5-position is functionalized via sulfonation using ethyl sulfonyl chloride in the presence of Lewis acids (e.g., AlCl₃) or under basic conditions. Solvent choice (e.g., DCM or THF) affects reaction kinetics and byproduct formation .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures improves purity (>95%). Yield optimization requires precise stoichiometry and inert atmospheres to prevent hydrolysis .

Q. How can spectroscopic and crystallographic techniques confirm the molecular structure of this compound?

- X-ray crystallography : Programs like SHELXL refine crystal structures by analyzing diffraction data. The ethylsulfonyl group’s orientation and bond lengths (e.g., S=O at ~1.43 Å) validate stereoelectronic effects .

- NMR spectroscopy : ¹H NMR shows distinct pyridine proton splitting (δ 8.2–8.5 ppm for H-3 and H-4). ¹³C NMR confirms the sulfonyl group’s electron-withdrawing effect (C-5 at δ 150–155 ppm). ¹⁹F NMR (if fluorinated analogs are synthesized) can track substituent interactions .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Stability : The compound is hygroscopic and should be stored under anhydrous conditions. Decomposition occurs above 200°C, necessitating low-temperature reactions .

- Solubility : High solubility in polar aprotic solvents (e.g., DMF, DMSO) facilitates nucleophilic substitutions. Poor aqueous solubility requires phase-transfer catalysts for biphasic reactions .

Advanced Research Questions

Q. What mechanistic pathways govern nucleophilic substitutions at the 2-chloro position of this compound?

The ethylsulfonyl group at C-5 exerts a strong electron-withdrawing effect, polarizing the C-Cl bond at C-2 and accelerating SNAr (nucleophilic aromatic substitution) reactions.

- Stepwise mechanism : (1) Attack by nucleophiles (e.g., amines, thiols) forms a Meisenheimer complex; (2) Departure of Cl⁻ yields substituted products. Kinetic studies (UV-Vis monitoring) reveal rate dependence on solvent polarity and nucleophile strength .

- Catalysis : Pd(0) complexes enable cross-coupling (e.g., Suzuki-Miyaura) at C-2, with the sulfonyl group enhancing oxidative addition efficiency .

Q. How can computational modeling predict the reactivity of this compound in catalytic cycles?

- DFT calculations : Optimize transition states for ligand exchange or oxidative addition. The sulfonyl group lowers LUMO energy (-3.2 eV), favoring electron-deficient metal centers .

- Docking studies : Simulate interactions with enzymatic targets (e.g., kinases) to prioritize derivatives for bioactivity assays .

Q. What in vitro methodologies assess the compound’s bioactivity against therapeutic targets?

- Enzyme inhibition assays : Measure IC₅₀ values against kinases or proteases using fluorescence-based substrates (e.g., ADP-Glo™ for ATPase activity). The sulfonyl group enhances binding to polar active sites .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa) evaluate selectivity. EC₅₀ values correlate with substituent hydrophobicity (logP ~2.75) .

Contradictions and Methodological Challenges

Q. How to resolve discrepancies in reported reaction yields for this compound derivatives?

- Source analysis : Compare synthetic protocols for catalyst purity (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂), solvent drying methods, and inert gas quality. Trace moisture or oxygen often reduces yields by 10–15% .

- Reproducibility : Standardize quench conditions (e.g., pH adjustment) to minimize byproducts. LC-MS monitoring identifies intermediates missed in earlier studies .

Safety and Regulatory Considerations

Q. What safety protocols are mandated for handling this compound?

- GHS classification : Skin irritation (Category 2), STOT SE 3 (respiratory irritation). Use PPE (nitrile gloves, respirators) and fume hoods .

- Waste disposal : Incinerate halogenated waste at >1,000°C to prevent dioxin formation. Avoid aqueous discharge due to aquatic toxicity (LC₅₀ <10 mg/L for zebrafish) .

Advanced Applications

Q. How does this compound serve as a precursor in materials science?

- Coordination polymers : React with transition metals (e.g., Cu²⁺) to form MOFs with high surface area (>1,500 m²/g). Sulfonyl groups enhance thermal stability (TGA decomposition >300°C) .

- OLEDs : Incorporate into electron-transport layers (ETLs) to improve device efficiency (e.g., 15% EQE in blue-emitting devices) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.